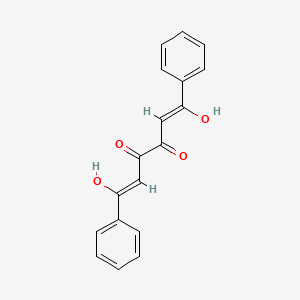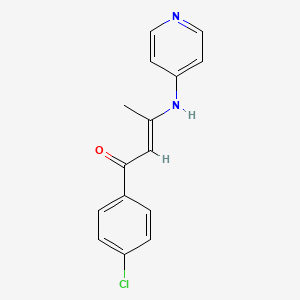
3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione
Descripción general
Descripción
3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione, also known as quinone methide or QM, is a highly reactive intermediate in organic chemistry. It has been widely used in various scientific research applications due to its unique properties and potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione involves its ability to react with various nucleophiles, such as thiols, amines, and alcohols. The reaction usually takes place through a Michael addition or nucleophilic substitution mechanism, depending on the nature of the nucleophile. The reaction results in the formation of a covalent bond between the QM and the nucleophile, which can lead to various biological and chemical effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation and survival. It has also been reported to exhibit potent anti-inflammatory activity by inhibiting the production of various pro-inflammatory mediators, such as cytokines and chemokines. Additionally, it has been shown to exhibit anti-microbial activity against various bacteria and fungi, making it a potential lead compound for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione in lab experiments is its high reactivity and versatility. It can react with various nucleophiles, making it a useful tool for introducing various functional groups into organic molecules. Additionally, it exhibits potent biological activity, making it a potential lead compound for drug development. However, its high reactivity can also be a limitation, as it can lead to the formation of undesired side products and can be difficult to handle in the lab due to its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the research and development of 3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione. One potential direction is the development of new anti-cancer agents based on QM derivatives. Another direction is the development of new anti-inflammatory and anti-microbial agents based on QM derivatives. Additionally, QM derivatives can be used as building blocks for the synthesis of new materials, such as polymers and dendrimers. Finally, further research is needed to better understand the mechanism of action of QM and its potential applications in various scientific fields.
In conclusion, this compound, also known as this compound methide or QM, is a highly reactive intermediate in organic chemistry that has been widely used in various scientific research applications. Its unique properties and potential applications in drug discovery and development make it a promising compound for future research.
Aplicaciones Científicas De Investigación
3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione has been widely used in various scientific research applications, including drug discovery, organic synthesis, and material science. It has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities, which make it a potential lead compound for drug development. Additionally, it has been used as a reactive intermediate in organic synthesis to introduce various functional groups into organic molecules. It has also been used as a building block for the synthesis of various materials, such as polymers and dendrimers.
Propiedades
IUPAC Name |
(1Z,5Z)-1,6-dihydroxy-1,6-diphenylhexa-1,5-diene-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)11-17(21)18(22)12-16(20)14-9-5-2-6-10-14/h1-12,19-20H/b15-11-,16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVNTAIFZNBHNX-NFLUSIDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=CC=C2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139266-61-8 | |
| Record name | 2,4-Hexadiene-1,6-dione, 3,4-dihydroxy-1,6-diphenyl-, (Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139266618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(mesitylcarbonyl)amino]benzoate](/img/structure/B5436583.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5436584.png)
![6-hydroxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5436596.png)
![N-(3-methoxyphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5436604.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)

![N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide](/img/structure/B5436633.png)
![1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5436638.png)
![N-[4-(allyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5436651.png)
![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5436653.png)

![(4aS*,8aR*)-6-(ethylsulfonyl)-1-[3-(1H-imidazol-1-yl)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436678.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5436689.png)